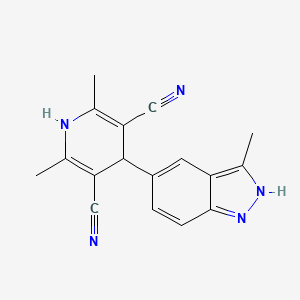

2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile

Vue d'ensemble

Description

BAY-474 est un composé chimique connu pour son rôle d'inhibiteur de la tyrosine-protéine kinase c-Met. Cette kinase est impliquée dans divers processus cellulaires, notamment la croissance, la motilité et la différenciation. BAY-474 agit comme une sonde épigénétique et a été largement utilisé dans la recherche scientifique pour étudier la voie c-Met .

Mécanisme D'action

Target of Action

The primary target of BAY-474 is the tyrosine-protein kinase c-Met . This protein plays a crucial role in various biological activities, making it an attractive target for oncology .

Mode of Action

BAY-474 acts as an inhibitor of the tyrosine-protein kinase c-Met . By inhibiting this protein, BAY-474 can disrupt the function of c-Met, leading to changes in the cell’s behavior.

Biochemical Pathways

The c-Met/HGF signaling pathway is the primary biochemical pathway affected by BAY-474 . This pathway plays a significant role in a diverse array of biological activities. The inhibition of c-Met by BAY-474 can disrupt this pathway, leading to downstream effects that can alter the behavior of the cell.

Pharmacokinetics

It is known that the compound is orally bioavailable . This means that it can be absorbed into the body when taken by mouth, which can impact its bioavailability and effectiveness.

Result of Action

The inhibition of c-Met by BAY-474 can lead to a variety of molecular and cellular effects. These effects depend on the specific biological context in which the compound is used. The primary result of bay-474’s action is the disruption of the c-met/hgf signaling pathway .

Analyse Biochimique

Biochemical Properties

BAY-474 plays a crucial role in biochemical reactions by inhibiting the activity of the tyrosine-protein kinase c-Met . This enzyme is involved in various cellular processes, including proliferation, survival, and migration. By inhibiting c-Met, BAY-474 disrupts these processes, making it a valuable tool for studying the role of c-Met in cancer and other diseases. The compound interacts with the c-Met enzyme through binding interactions, which prevent the enzyme from phosphorylating its substrates .

Cellular Effects

BAY-474 has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by disrupting the c-Met signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to reduced cell viability. Additionally, BAY-474 affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of c-Met .

Molecular Mechanism

The molecular mechanism of BAY-474 involves its binding to the active site of the c-Met enzyme, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the disruption of various cellular processes. BAY-474 also affects gene expression by modulating the activity of transcription factors that are regulated by c-Met signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BAY-474 have been observed to change over time. The compound is stable under standard laboratory conditions and retains its inhibitory activity for extended periods . Prolonged exposure to BAY-474 can lead to the degradation of the compound, which may reduce its efficacy. Long-term studies have shown that BAY-474 can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of BAY-474 vary with different dosages in animal models. At low doses, the compound effectively inhibits c-Met activity without causing significant toxicity . At higher doses, BAY-474 can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

BAY-474 is involved in several metabolic pathways, primarily through its interaction with the c-Met enzyme . The compound is metabolized by liver enzymes, which convert it into inactive metabolites that are excreted from the body. BAY-474 also affects metabolic flux and metabolite levels by modulating the activity of c-Met and its downstream signaling pathways .

Transport and Distribution

Within cells and tissues, BAY-474 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . BAY-474 accumulates in specific tissues, including the liver and kidneys, where it exerts its inhibitory effects on c-Met .

Subcellular Localization

BAY-474 is localized to specific subcellular compartments, including the cytoplasm and nucleus . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to the c-Met enzyme to exert its inhibitory effects. Post-translational modifications and targeting signals direct BAY-474 to these compartments, ensuring its effective inhibition of c-Met .

Méthodes De Préparation

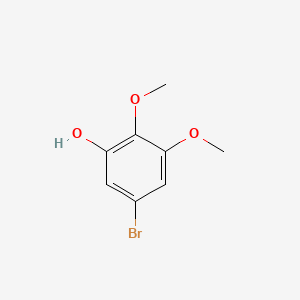

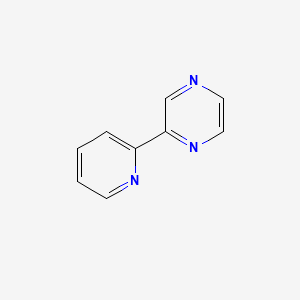

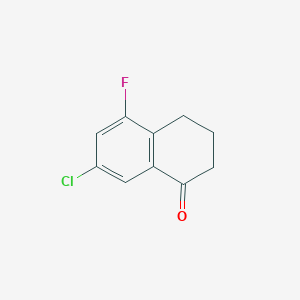

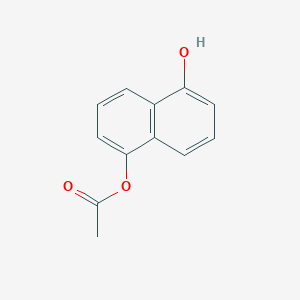

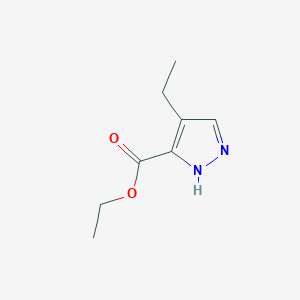

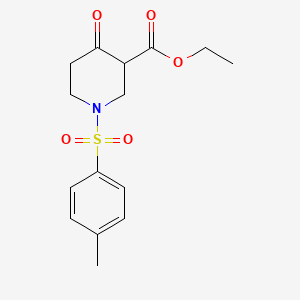

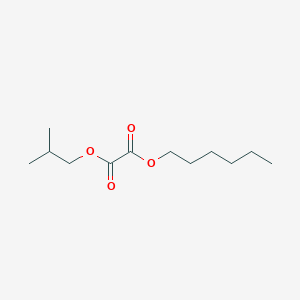

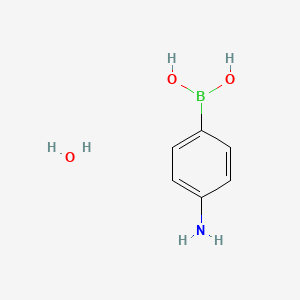

Voies de synthèse et conditions réactionnelles : La synthèse de BAY-474 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et non divulguées publiquement en détail. Elle implique généralement des techniques de synthèse organique telles que la substitution nucléophile, la cyclisation et la purification par chromatographie .

Méthodes de production industrielle : La production industrielle de BAY-474 suit les Bonnes Pratiques de Fabrication (BPF) pour garantir une pureté et une constance élevées. Le processus implique une synthèse à grande échelle dans des réacteurs, suivie de mesures de purification et de contrôle qualité pour répondre aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions : BAY-474 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions basiques ou acides.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut donner des dérivés déshydroxylés .

4. Applications de recherche scientifique

BAY-474 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme sonde pour étudier la voie c-Met et son rôle dans diverses réactions chimiques.

Biologie : Aide à comprendre le rôle de c-Met dans les processus cellulaires tels que la croissance et la différenciation.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement du cancer en raison de ses effets inhibiteurs sur c-Met.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie c-Met

5. Mécanisme d'action

BAY-474 exerce ses effets en inhibant l'activité de la tyrosine-protéine kinase c-Met. Cette inhibition perturbe la voie de signalisation c-Met, qui est impliquée dans divers processus cellulaires tels que la prolifération, la motilité et la survie. En bloquant cette voie, BAY-474 peut réduire la croissance et la propagation des cellules cancéreuses .

Composés similaires :

Capmatinib : Un autre inhibiteur de c-Met avec une activité antinéoplasique potentielle.

Savolitinib : Un inhibiteur de c-Met sélectif et biodisponible par voie orale.

JNJ-38877605 : Un inhibiteur de c-Met compétitif de l'ATP à haute sélectivité.

Unicité de BAY-474 : BAY-474 est unique en raison de sa forte puissance et de sa spécificité en tant qu'inhibiteur de c-Met. Il agit comme une sonde épigénétique, ce qui le rend précieux pour la recherche visant à comprendre la voie c-Met et son rôle dans diverses maladies .

Applications De Recherche Scientifique

BAY-474 has a wide range of applications in scientific research, including:

Chemistry: Used as a probe to study the c-Met pathway and its role in various chemical reactions.

Biology: Helps in understanding the role of c-Met in cellular processes such as growth and differentiation.

Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its inhibitory effects on c-Met.

Industry: Used in the development of new drugs and therapeutic agents targeting the c-Met pathway

Comparaison Avec Des Composés Similaires

Capmatinib: Another c-Met inhibitor with potential antineoplastic activity.

Savolitinib: A selective and orally bioavailable c-Met inhibitor.

JNJ-38877605: An ATP-competitive c-Met inhibitor with high selectivity.

Uniqueness of BAY-474: BAY-474 is unique due to its high potency and specificity as a c-Met inhibitor. It acts as an epigenetics probe, making it valuable for research in understanding the c-Met pathway and its role in various diseases .

Propriétés

IUPAC Name |

2,6-dimethyl-4-(3-methyl-2H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5/c1-9-14(7-18)17(15(8-19)10(2)20-9)12-4-5-16-13(6-12)11(3)21-22-16/h4-6,17,20H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVFMAAIXZONRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C3C(=C(NC(=C3C#N)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

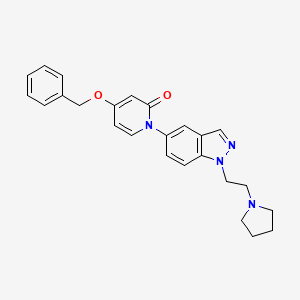

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.